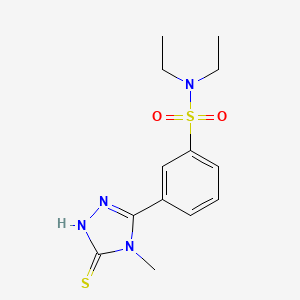

N,N-dietil-3-(4-metil-5-sulfanil-4H-1,2,4-triazol-3-il)benceno-1-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

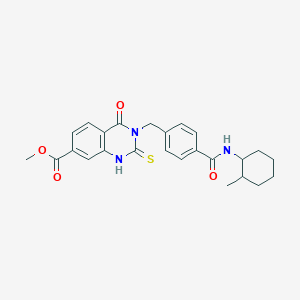

“N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 571153-14-5 . It has a molecular weight of 326.44 . The IUPAC name for this compound is N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzenesulfonamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N4O2S2/c1-4-17(5-2)21(18,19)11-8-6-7-10(9-11)12-14-15-13(20)16(12)3/h6-9H,4-5H2,1-3H3,(H,15,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 326.44 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Mecanismo De Acción

The mechanism of action of N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide is not fully understood, but studies have shown that it inhibits the activity of carbonic anhydrase IX, which plays a role in the growth and survival of cancer cells. Additionally, N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical and Physiological Effects:

N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase IX activity, the induction of apoptosis in cancer cells, and the inhibition of cancer cell growth. Additionally, N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide has been shown to have anti-inflammatory and antioxidant effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide in lab experiments is its potential as a cancer therapy. Additionally, N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide has been shown to have low toxicity in animal studies. However, one limitation of using N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several potential future directions for research on N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide. One area of interest is the development of new cancer therapies based on N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide and its effects on cancer cells. Finally, research is needed to develop more efficient methods for synthesizing N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide and to improve its solubility in water.

Métodos De Síntesis

N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide has been synthesized using a variety of methods, including the reaction of 4-methyl-5-mercapto-1,2,4-triazole with N,N-diethylaniline in the presence of sulfuric acid, and the reaction of 4-methyl-5-mercapto-1,2,4-triazole with N,N-diethylaniline in the presence of p-toluenesulfonic acid. Both of these methods result in the formation of N,N-diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide as a white solid.

Aplicaciones Científicas De Investigación

Síntesis química

“N,N-dietil-3-(4-metil-5-sulfanil-4H-1,2,4-triazol-3-il)benceno-1-sulfonamida” se utiliza en la síntesis química . Es un compuesto con un peso molecular de 326.44 . Se utiliza en la síntesis de varios otros compuestos y sustancias .

Aplicaciones antimicrobianas

Los derivados de triazol, como este compuesto, se han estudiado por sus propiedades antimicrobianas . Pueden utilizarse en el desarrollo de nuevos agentes antimicrobianos .

Inhibidores de la aromatasa

Los derivados de 1,2,4-triazol, incluido este compuesto, se han diseñado en base a las estructuras químicas de los inhibidores de la aromatasa conocidos . Los inhibidores de la aromatasa son fármacos que se utilizan en el tratamiento del cáncer de mama y otras enfermedades .

Inhibidores del consumo

Los compuestos de triazol también se utilizan como inhibidores del consumo . Pueden utilizarse en diversas industrias para evitar el consumo de ciertos materiales .

Sintéticos fotográficos

Los compuestos de triazol se utilizan en la producción de sintéticos fotográficos . Desempeñan un papel crucial en el desarrollo de materiales fotográficos .

Fabricación de polímeros

Los compuestos de triazol se utilizan en la fabricación de polímeros . Pueden utilizarse para crear varios tipos de polímeros con diferentes propiedades .

Propiedades

IUPAC Name |

N,N-diethyl-3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S2/c1-4-17(5-2)21(18,19)11-8-6-7-10(9-11)12-14-15-13(20)16(12)3/h6-9H,4-5H2,1-3H3,(H,15,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJDIELBRRRAGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400286.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3,5-difluorophenyl)acetamide](/img/structure/B2400287.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2400289.png)

![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)

![ethyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2400293.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide](/img/structure/B2400299.png)

![[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2400300.png)

![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2400306.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2400309.png)